2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol
Description
2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol is a fluorinated aromatic compound featuring an ethanol moiety attached to a phenyl ring substituted with a fluorine atom at the meta position and an isopentyloxy (3-methylbutoxy) group at the para position. The fluorine atom enhances electronegativity and metabolic stability, while the isopentyloxy chain contributes to lipophilicity, influencing solubility and membrane permeability .
Properties
IUPAC Name |
2-[3-fluoro-5-(3-methylbutoxy)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO2/c1-10(2)4-6-16-13-8-11(3-5-15)7-12(14)9-13/h7-10,15H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVBOERSVHXNHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=CC(=C1)CCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 3-Fluoro-5-(isopentyloxy)benzaldehyde
Reagents :
-
3-Fluoro-5-hydroxybenzaldehyde (commercially available or synthesized via directed ortho-metallation).
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Isopentyl bromide, potassium carbonate, dimethylformamide (DMF).
Procedure :
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Dissolve 3-fluoro-5-hydroxybenzaldehyde (1.0 equiv) and K₂CO₃ (2.5 equiv) in DMF.
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Add isopentyl bromide (1.2 equiv) dropwise at 50°C for 12 hours.
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Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄.
Yield : ~75–85% (estimated from analogous Williamson reactions).
Step 2: Reduction of Aldehyde to Ethanol
Reagents :
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Sodium borohydride (NaBH₄), methanol.
Procedure :
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Dissolve 3-fluoro-5-(isopentyloxy)benzaldehyde in methanol at 0°C.
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Add NaBH₄ (2.0 equiv) portionwise, stir for 2 hours.
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Acidify with dilute HCl, extract with dichloromethane, and purify via silica gel chromatography.
Yield : ~80–90% (similar to reductions of aromatic aldehydes).
Synthetic Route 2: Catalytic Transfer Hydrogenation of an Epoxide Intermediate
Step 1: Synthesis of 3-Fluoro-5-(isopentyloxy)styrene Oxide
Reagents :
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3-Fluoro-5-(isopentyloxy)styrene (synthesized via Heck coupling), meta-chloroperbenzoic acid (mCPBA).
Procedure :
-
React styrene derivative with mCPBA (1.1 equiv) in dichloromethane at 0°C.
Step 2: Transfer Hydrogenation to Ethanol
Reagents :
-
Palladium on clay (Pd/clay), ammonium formate, ethanol.
Procedure :
-
Suspend Pd/clay catalyst (5 wt%) and epoxide (1.0 equiv) in ethanol.
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Add ammonium formate (3.0 equiv), reflux at 80°C for 8 hours.
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Filter catalyst, concentrate, and purify via recrystallization.
Yield : ~95% (comparable to styrene oxide reductions in).
| Method | Starting Material | Key Reagents | Yield | Selectivity |
|---|---|---|---|---|
| Aldehyde Reduction | Benzaldehyde | NaBH₄ | 80–90% | High |
| Epoxide Hydrogenation | Styrene oxide | Pd/clay, NH₄HCO₂ | 95% | >99.9% |
Regioselective Functionalization Strategies
Protecting Group Strategies
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Silyl Protection : Temporarily protect the ethanol hydroxyl with TBSCl (tert-butyldimethylsilyl chloride) during isopentyloxy introduction to prevent side reactions.
Comparative Analysis of Purification Techniques
| Technique | Application | Advantages | Limitations |
|---|---|---|---|
| Column Chromatography | Separation of polar byproducts | High resolution | Time-consuming, solvent-intensive |
| Recrystallization | Final product polishing | Scalability, cost-effective | Requires high purity crude product |
| Distillation | Volatile intermediates | Effective for low-boiling compounds | Unsuitable for thermally labile molecules |
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 5-Fluoro-3-iso-pentoxybenzaldehyde or 5-Fluoro-3-iso-pentoxybenzoic acid.
Reduction: Formation of 5-Fluoro-3-iso-pentoxyphenethyl hydrocarbon.
Substitution: Formation of 5-Azido-3-iso-pentoxyphenethyl alcohol or 5-Cyano-3-iso-pentoxyphenethyl alcohol.
Scientific Research Applications
2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and molecular interactions.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors. Fluorinated compounds often exhibit enhanced binding affinity and metabolic stability.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Fluorinated compounds are known for their improved pharmacokinetic properties, such as increased bioavailability and resistance to metabolic degradation.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s electronic properties, affecting its binding affinity to enzymes and receptors. Additionally, the iso-pentoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol with structurally related compounds:
*logP values estimated using fragment-based methods (e.g., XLogP3).
Key Observations:
Lipophilicity :
- The isopentyloxy group in the target compound increases logP compared to analogs with shorter chains (e.g., ethoxy in ). This enhances membrane permeability but may reduce aqueous solubility.
- TF5’s trifluorinated biphenyl backbone results in higher logP (~4.0), favoring lipid bilayer interactions .
The amino group in introduces polarity and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration.
Steric Considerations :
- The isopentyloxy chain introduces steric bulk, which could hinder interactions with tight binding pockets compared to smaller substituents (e.g., methoxy in ).
Biological Activity
2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
- IUPAC Name : this compound
- Molecular Formula : C14H19F1O3
- Molecular Weight : 256.30 g/mol
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It has been suggested that the compound interacts with neurotransmitter receptors, potentially influencing neurological functions.
- Antioxidant Activity : Preliminary studies indicate that it may exhibit antioxidant properties, reducing oxidative stress in cells.
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties:
- Cell Lines Tested :
- HepG2 (Human Hepatocellular Carcinoma) : IC50 = 22.5 ± 0.3 µg/mL
- HCT-116 (Colon Cancer) : IC50 = 15.4 ± 0.5 µg/mL
These values suggest that the compound effectively reduces cell viability in cancerous cells, potentially through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | MIC = 1 mg/L |
| Escherichia coli | MIC = 2 mg/L |
| Salmonella gallinarum | MIC = 0.125 mg/L |
Inhibition zones for a concentration of 50 µg/mL were also recorded, indicating the compound's effectiveness against various bacterial strains.
Antifungal Activity
The antifungal efficacy was assessed with the following results:
| Fungus | Inhibition Zone (mm) |
|---|---|
| Aspergillus niger | IZ = 13 mm |
| Fusarium oxysporum | IZ = 25 mm |
Case Studies and Research Findings
A series of studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Flavonoids and Derivatives : A review highlighted that similar phenolic compounds exhibit anticancer activities by modulating pathways like PI3K/Akt/mTOR, suggesting that this compound may exert similar effects through analogous mechanisms .
- Antimicrobial Studies : Comparative analyses with other phenolic compounds revealed that those with longer alkyl chains often demonstrate enhanced antimicrobial activity, supporting the hypothesis that structural modifications can significantly influence biological effects .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol, and how can reaction conditions be standardized?
Methodological Answer: The synthesis of fluorinated phenyl ethanol derivatives typically involves sequential etherification and reduction steps. For example, analogous compounds like 2-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol ( ) are synthesized via Williamson ether synthesis, where a fluorophenol reacts with an alkyl halide (e.g., isopentyl bromide) in the presence of a base (e.g., K₂CO₃) to form the ether intermediate. Subsequent reduction of the aldehyde or ketone intermediate using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the ethanol derivative. Key parameters to optimize include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in etherification.
- Temperature control : Etherification proceeds efficiently at 60–80°C, while reductions are performed at 0–25°C to prevent side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify key groups:
- The isopentyloxy chain: δ 3.7–4.1 ppm (OCH₂), δ 1.6–1.8 ppm (CH₂), δ 0.9 ppm (CH₃).
- The fluorophenyl ring: Split signals due to coupling with fluorine (³J~8–10 Hz).
- X-ray Crystallography : Use SHELX software () for single-crystal analysis. Data collection at low temperature (90–100 K) minimizes thermal motion artifacts. Refinement parameters (R-factor < 0.05) ensure accurate bond-length and angle measurements, critical for confirming stereochemistry and fluorine positioning .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₉FO₂) with <5 ppm error.
Advanced Research Questions
Q. How do substituents (e.g., isopentyloxy vs. trifluoroethoxy) influence the compound’s reactivity and biological activity?
Methodological Answer: Comparative studies with analogs like 2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanol ( ) and boronic acid derivatives () reveal:
- Electron-withdrawing groups (e.g., CF₃) reduce nucleophilicity at the phenyl ring, slowing electrophilic substitution.
- Bulkier substituents (e.g., isopentyloxy) increase steric hindrance, affecting binding to biological targets (e.g., enzymes).
Experimental Design :
Synthesize analogs with varying substituents.
Measure reaction kinetics (e.g., SN2 rates for etherification).
Perform molecular docking simulations to predict binding affinity changes .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for fluorinated phenyl ethanol derivatives?
Methodological Answer: Discrepancies often arise from metabolic stability or solubility issues. For example, compounds like ethyl 2-(2,6-dichloro-4-substituted-phenoxy)acetate ( ) show reduced in vivo efficacy due to rapid glucuronidation. Mitigation strategies include:
Q. How can computational tools predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model binding modes. Input the compound’s SMILES (e.g., CCOC(=O)COC1=C(C=C(C=C1Cl)... from ) to generate 3D conformers.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
- Machine Learning : Train models on PubChem bioactivity data () to predict target interactions (e.g., kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
